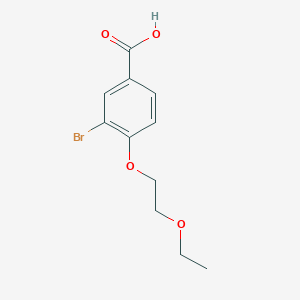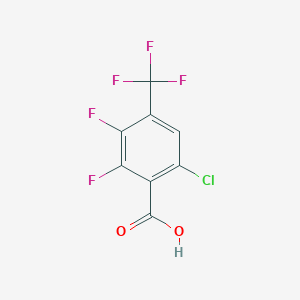
2-(4-Oxoquinazolin-1(4H)-yl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 2-(4-oxoquinazolin-1(4H)-yl)benzoïque est un composé chimique appartenant à la famille des quinazolinones. Les quinazolinones sont connues pour leurs diverses activités biologiques et sont souvent étudiées pour leurs applications thérapeutiques potentielles. Ce composé présente un noyau quinazolinone lié à une partie acide benzoïque, ce qui peut contribuer à ses propriétés chimiques et biologiques uniques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l’acide 2-(4-oxoquinazolin-1(4H)-yl)benzoïque implique généralement les étapes suivantes :
Formation du noyau quinazolinone : Le noyau quinazolinone peut être synthétisé par cyclisation de dérivés de l’acide anthranilique avec du formamide ou d’autres réactifs appropriés.
Fixation de la partie acide benzoïque : La partie acide benzoïque peut être introduite par diverses réactions de couplage, telles que le couplage de Suzuki ou de Heck, en utilisant des dérivés d’acide benzoïque appropriés.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé impliqueraient probablement l’optimisation des voies de synthèse ci-dessus afin d’assurer un rendement et une pureté élevés. Cela peut inclure l’utilisation de catalyseurs, des conditions de réaction contrôlées et des techniques de purification telles que la recristallisation ou la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
L’acide 2-(4-oxoquinazolin-1(4H)-yl)benzoïque peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour introduire des groupes fonctionnels supplémentaires ou modifier ceux qui existent déjà.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier l’état d’oxydation du noyau quinazolinone ou de la partie acide benzoïque.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium, le trioxyde de chrome et le peroxyde d’hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium peuvent être utilisés.
Substitution : Les réactifs d’halogénation, les nucléophiles et les électrophiles sont couramment utilisés dans les réactions de substitution.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés de quinazolinone avec des groupes fonctionnels supplémentaires contenant de l’oxygène, tandis que les réactions de substitution peuvent introduire divers substituants alkyles, aryles ou autres.
4. Applications de la recherche scientifique
Chimie : Le composé peut être utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Il peut présenter une activité biologique, ce qui en fait un candidat pour des études sur l’inhibition enzymatique, la liaison des récepteurs ou d’autres processus biochimiques.
Médecine : Les dérivés de quinazolinone sont souvent étudiés pour leurs effets thérapeutiques potentiels, notamment les activités anticancéreuses, anti-inflammatoires et antimicrobiennes.
Industrie : Le composé peut être utilisé dans le développement de nouveaux matériaux, de catalyseurs ou d’autres applications industrielles.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, or other biochemical processes.
Medicine: Quinazolinone derivatives are often investigated for their potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: The compound may be used in the development of new materials, catalysts, or other industrial applications.
Mécanisme D'action
Le mécanisme d’action de l’acide 2-(4-oxoquinazolin-1(4H)-yl)benzoïque dépendrait de son activité biologique spécifique. En général, les dérivés de quinazolinone peuvent interagir avec diverses cibles moléculaires, telles que les enzymes, les récepteurs ou les acides nucléiques. Ces interactions peuvent moduler les voies biochimiques, ce qui conduit aux effets observés.
Comparaison Avec Des Composés Similaires
Composés similaires
Acide 2-(4-oxoquinazolin-1(4H)-yl)acétique : Structure similaire avec une partie acide acétique au lieu de l’acide benzoïque.
4-Oxoquinazoline : La structure de base sans substituants supplémentaires.
Dérivés de quinazolinone : Divers dérivés avec différents substituants sur le noyau quinazolinone.
Unicité
L’acide 2-(4-oxoquinazolin-1(4H)-yl)benzoïque est unique en raison de la présence à la fois du noyau quinazolinone et de la partie acide benzoïque. Cette combinaison peut conférer des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour la recherche et le développement.
Propriétés
Formule moléculaire |
C15H10N2O3 |
|---|---|
Poids moléculaire |
266.25 g/mol |
Nom IUPAC |
2-(4-oxoquinazolin-1-yl)benzoic acid |
InChI |
InChI=1S/C15H10N2O3/c18-14-10-5-1-3-7-12(10)17(9-16-14)13-8-4-2-6-11(13)15(19)20/h1-9H,(H,19,20) |
Clé InChI |
AKCPNKNGQUCJQD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N=CN2C3=CC=CC=C3C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Chloro-1,4-dioxaspiro[4.4]nonane](/img/structure/B11925760.png)







![(2S,3S,4aR,8aR)-2,3-Bis[2-(diphenylphosphino)phenyl]-1,4-dimethyldecahydroquinoxaline](/img/structure/B11925836.png)



![6,6-Difluoro-2-azabicyclo[3.1.0]hexane](/img/structure/B11925857.png)

